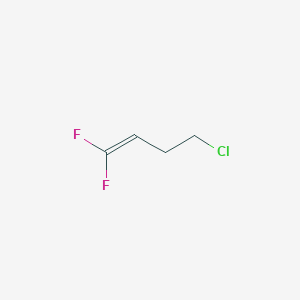

4-Chloro-1,1-difluorobut-1-ene

Description

Contextual Significance of Fluoroolefins in Contemporary Organic Chemistry

Fluoroolefins, or fluorinated alkenes, represent a class of organic compounds that have garnered considerable attention in contemporary organic chemistry. Their importance stems from the unique properties imparted by the presence of fluorine atoms, which can dramatically alter the physical, chemical, and biological characteristics of a molecule. nih.govscispace.com The strong carbon-fluorine bond contributes to exceptional thermal and chemical stability in resulting products. pageplace.dersc.org

These compounds are pivotal as monomers in the synthesis of fluoropolymers, a class of materials prized for their superior performance characteristics, including high resistance to heat, light, and chemicals, as well as electrical insulation properties. pageplace.deacademie-sciences.fr Consequently, fluoropolymers are indispensable in numerous high-tech sectors, such as the aerospace, automotive, electronics, and medical industries. pageplace.deacademie-sciences.fr

Beyond materials science, fluoroolefins are valuable building blocks in medicinal chemistry and agrochemical development. nih.govagc.comnih.gov The strategic incorporation of fluorine can enhance the efficacy and metabolic stability of bioactive molecules. Due to a lack of inexpensive and versatile preparation methods, only a limited number of fluoroolefins have been widely used. agc.com This has spurred research into new synthetic methodologies, such as olefin cross-metathesis and the Julia-Kocienski olefination, to expand the accessible range of these crucial compounds. nih.govscispace.comagc.comnih.gov The principal method for synthesizing fluoropolymers remains free-radical polymerization, as the electrophilic nature of fluoroolefins makes other techniques like cationic polymerization ineffective. pageplace.de

Overview of Halogenated Butene Scaffolds in Advanced Synthesis

Halogenated butene scaffolds are recognized as versatile and valuable building blocks in the field of advanced organic synthesis. thieme-connect.comfiveable.megoogle.com These structures, featuring a four-carbon chain with one or more halogen atoms, serve as foundational components for constructing more complex molecules. alfa-chemistry.com The presence and position of the halogen atoms and double bonds create reactive sites that can be selectively targeted in chemical transformations. fiveable.me

For instance, compounds like 1-bromo-2-butene exhibit dual reactivity: the bromine atom can undergo substitution or elimination reactions, while the conjugated diene system is susceptible to electrophilic additions. fiveable.me This multi-faceted reactivity allows for the synthesis of a diverse array of organic compounds. fiveable.me Similarly, 2,4-dihalobutenes are considered useful building blocks for synthetic applications. thieme-connect.com

The utility of these scaffolds lies in their ability to participate in a variety of reactions, including nucleophilic substitutions and cross-coupling reactions, which are fundamental processes in modern synthetic chemistry. thieme-connect.com By leveraging these halogenated intermediates, chemists can efficiently assemble intricate molecular architectures for applications ranging from pharmaceuticals to materials science. frontiersin.orgnih.gov

Structural and Mechanistic Relevance of 4-Chloro-1,1-difluorobut-1-ene within Fluoroolefin Chemistry

Within the broader class of fluoroolefins, 4-Chloro-1,1-difluorobut-1-ene (CAS No. 1346521-43-4) is a molecule with distinct structural and mechanistic features. synquestlabs.com Its structure consists of a but-1-ene backbone, distinguished by two fluorine atoms on the first carbon (C1) and a chlorine atom on the fourth carbon (C4). This specific arrangement of halogens is key to its chemical behavior.

The compound's reactivity is characterized by several reaction types:

Substitution Reactions: The chlorine atom at the C4 position is susceptible to replacement by various nucleophiles.

Addition Reactions: The carbon-carbon double bond allows for addition reactions with electrophilic reagents.

Oxidation Reactions: The molecule can be oxidized to yield products such as corresponding epoxides.

Polymerization: It serves as a valuable monomer, particularly in radical copolymerization reactions with vinylidene fluoride (B91410) (VDF) to produce polyvinylidene fluoride (PVDF) copolymers.

Interactive Data Table: Properties of 4-Chloro-1,1-difluorobut-1-ene and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Chloro-1,1-difluorobut-1-ene | C₄H₅ClF₂ | 126.53 | Chloro group on C4, two fluorine atoms on C1. |

| 4-Bromo-1,1-difluorobut-1-ene | C₄H₅BrF₂ | 170.98 | Bromo group on C4, two fluorine atoms on C1. |

| 4-chlorobut-1-ene | C₄H₇Cl | 90.55 | Chloro group on C4, no fluorine atoms. nist.gov |

| 1,1-Difluorobut-1-ene | C₄H₆F₂ | 92.09 | Two fluorine atoms on C1, no chlorine. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,1-difluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2/c5-3-1-2-4(6)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOJHYWCUHUJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30707318 | |

| Record name | 4-Chloro-1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30707318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346521-43-4 | |

| Record name | 4-Chloro-1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30707318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1,1-difluorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 Chloro 1,1 Difluorobut 1 Ene

Reactions at the Carbon-Carbon Double Bond

The presence of two fluorine atoms on one of the vinylic carbons significantly influences the reactivity of the double bond, making it susceptible to specific types of transformations.

Addition Reactions (e.g., Halogen Additions)

The carbon-carbon double bond in 4-chloro-1,1-difluorobut-1-ene can undergo electrophilic addition reactions, such as the addition of halogens. In a typical halogen addition reaction, a molecule of a halogen, such as bromine (Br₂) or chlorine (Cl₂), adds across the double bond, resulting in a saturated dihaloalkane. wikipedia.orgyoutube.com The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond. This leads to the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. libretexts.orgmasterorganicchemistry.com

For 4-chloro-1,1-difluorobut-1-ene, the addition of a halogen like bromine would be expected to yield 1,2-dibromo-4-chloro-1,1-difluorobutane. The regioselectivity of the attack on the asymmetric halonium ion would be influenced by both steric and electronic factors.

Table 1: Halogen Addition to 4-Chloro-1,1-difluorobut-1-ene

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 4-Chloro-1,1-difluorobut-1-ene | Br₂ | CCl₄ | 1,2-Dibromo-4-chloro-1,1-difluorobutane |

| 4-Chloro-1,1-difluorobut-1-ene | Cl₂ | CH₂Cl₂ | 1,2,4-Trichloro-1,1-difluorobutane |

Catalytic Hydrogenation and Reduction Processes

The double bond in 4-chloro-1,1-difluorobut-1-ene can be reduced to a single bond through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). youtube.commasterorganicchemistry.com The reaction generally proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

This transformation converts 4-chloro-1,1-difluorobut-1-ene into 4-chloro-1,1-difluorobutane. It is a valuable method for the synthesis of saturated fluorinated alkanes. The chemoselectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions, particularly to avoid the hydrogenolysis of the carbon-chlorine bond. organic-chemistry.org

Table 2: Catalytic Hydrogenation of 4-Chloro-1,1-difluorobut-1-ene

| Reactant | Catalyst | Solvent | Product |

|---|---|---|---|

| 4-Chloro-1,1-difluorobut-1-ene | H₂/Pd/C (5%) | Ethanol | 4-Chloro-1,1-difluorobutane |

| 4-Chloro-1,1-difluorobut-1-ene | H₂/PtO₂ | Acetic Acid | 4-Chloro-1,1-difluorobutane |

Oxidation Pathways of Halogenated Olefins

The double bond of 4-chloro-1,1-difluorobut-1-ene is susceptible to oxidation by various reagents, leading to different oxygenated products.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can form an epoxide. libretexts.org This reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond in a concerted mechanism, resulting in the formation of 2-(2-chloroethyl)-2,2-difluorooxirane.

Ozonolysis: A more drastic oxidation can be achieved through ozonolysis. masterorganicchemistry.comyoutube.comlibretexts.orgwikipedia.org This reaction involves the cleavage of the double bond by ozone (O₃), followed by a workup step. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would yield 3-chloro-1,1-difluoropropanal and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of 3-chloro-1,1-difluoropropanoic acid and carbon dioxide.

Table 3: Oxidation of 4-Chloro-1,1-difluorobut-1-ene

| Reaction Type | Reagent | Workup | Product(s) |

|---|---|---|---|

| Epoxidation | m-CPBA | - | 2-(2-chloroethyl)-2,2-difluorooxirane |

| Ozonolysis | 1. O₃ 2. (CH₃)₂S | Reductive | 3-Chloro-1,1-difluoropropanal and Formaldehyde |

| Ozonolysis | 1. O₃ 2. H₂O₂ | Oxidative | 3-Chloro-1,1-difluoropropanoic acid and Carbon Dioxide |

Reactivity Involving Halogen Substituents

The chlorine atom in 4-chloro-1,1-difluorobut-1-ene provides another site for chemical transformations, primarily through substitution reactions.

Intermolecular Halogen Exchange Reactions

The chlorine atom can be replaced by another halogen through a nucleophilic substitution reaction, a classic example being the Finkelstein reaction. organic-chemistry.orgwikipedia.orgquora.combyjus.comiitk.ac.in This reaction typically involves treating the chloroalkane with an alkali metal halide (e.g., sodium iodide in acetone). The reaction proceeds via an Sₙ2 mechanism, where the incoming halide ion displaces the chloride ion. The equilibrium of the reaction is often driven by the precipitation of the less soluble sodium chloride in the acetone (B3395972) solvent. wikipedia.org

Treating 4-chloro-1,1-difluorobut-1-ene with sodium iodide in acetone would be expected to yield 4-iodo-1,1-difluorobut-1-ene. This transformation is useful for introducing a more reactive iodine atom, which can be a better leaving group in subsequent reactions.

Table 4: Finkelstein Reaction of 4-Chloro-1,1-difluorobut-1-ene

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 4-Chloro-1,1-difluorobut-1-ene | NaI | Acetone | 4-Iodo-1,1-difluorobut-1-ene |

| 4-Chloro-1,1-difluorobut-1-ene | KF | DMF | 1,1,4-Trifluorobut-1-ene |

Nucleophilic Substitution Reactions at Halogenated Centers

The carbon-chlorine bond in 4-chloro-1,1-difluorobut-1-ene is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. innospk.com The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Given that the chlorine is on a primary carbon, the Sₙ2 mechanism is generally favored. doubtnut.com

A wide range of nucleophiles can be employed, including hydroxides, alkoxides, cyanides, and amines, to introduce a variety of functional groups. For example, reaction with sodium hydroxide (B78521) would yield 4-(1,1-difluorobut-3-en-1-yl)ol, while reaction with sodium cyanide would produce 5,5-difluoropent-4-enenitrile.

Table 5: Nucleophilic Substitution on 4-Chloro-1,1-difluorobut-1-ene

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Hydroxide | NaOH | H₂O/Ethanol | 4-(1,1-Difluorobut-3-en-1-yl)ol |

| Cyanide | NaCN | DMSO | 5,5-Difluoropent-4-enenitrile |

| Azide | NaN₃ | DMF | 4-Azido-1,1-difluorobut-1-ene |

The conducted searches on "4-Chloro-1,1-difluorobut-1-ene radical reactions," "dehydrohalogenation of 4-Chloro-1,1-difluorobut-1-ene," and "metal-mediated transformations of 4-Chloro-1,1-difluorobut-1-ene" provided information on analogous compounds or general synthetic methods for fluorinated molecules. For instance, while the dehydrohalogenation of similar chloro-fluoro alkanes has been documented, specific experimental data, such as reaction conditions and yields for the dehydrochlorination of 4-Chloro-1,1-difluorobut-1-ene, could not be located. Similarly, literature on lithiation reactions, a form of metal-mediated transformation, was found for other chlorinated organic compounds but not specifically for 4-Chloro-1,1-difluorobut-1-ene. Information regarding the radical reactions and their divergent strategies for this compound was also absent in the search results.

Due to the lack of specific research findings for 4-Chloro-1,1-difluorobut-1-ene in the provided search results, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions. Constructing the article based on the reactivity of analogous compounds would be speculative and would not meet the requirement for "Detailed research findings" focused solely on 4-Chloro-1,1-difluorobut-1-ene.

Therefore, the requested article on the "" cannot be generated at this time. Further research or access to more specialized chemical literature would be required to obtain the necessary information.

Derivatives and Functionalization Strategies of 4 Chloro 1,1 Difluorobut 1 Ene

Synthesis of Analogous Substituted Butenes

The modification of the 4-Chloro-1,1-difluorobut-1-ene skeleton, particularly through the introduction of other functional groups or elements, is a key strategy for creating novel compounds with tailored properties.

The halogen composition of the butene chain can be modified through various synthetic routes. Halogenation and dehalogenation reactions are primary methods for creating analogs with different halogen substituents.

One documented approach involves the synthesis of 4-bromo-1,1,2-trifluoro-1-butene (B151897) from a related polyhalogenated precursor. google.com In this method, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) undergoes a dehalogenation reaction using a metal powder, such as zinc, in a water solvent to yield the desired brominated and trifluorinated butene analog. google.com This process demonstrates the feasibility of creating mixed-halogen butenes from more saturated skeletons.

Another strategy involves the direct halogenation of a similar butene backbone. For instance, the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes can produce a range of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. researchgate.net Subsequent dehydrohalogenation of these intermediates leads to the formation of 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes, effectively replacing a hydrogen atom with a halogen on the butene chain. researchgate.net These reactions highlight the utility of addition-elimination sequences to introduce halogen diversity.

Table 1: Synthesis of Halogenated Butene Analogs

| Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | Zinc powder, Water, 70-80°C | 4-bromo-1,1,2-trifluoro-1-butene | Dehalogenation |

| (E)-1,1,1,4,4,4-hexafluorobut-2-ene | Bromine (Br₂) | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) | Halogenation (Addition) |

The carbon-halogen bonds in 4-Chloro-1,1-difluorobut-1-ene and its analogs are suitable for the formation of organometallic reagents. These reagents are powerful intermediates for creating new carbon-carbon and carbon-heteroatom bonds.

Research on related fluorinated butenes has demonstrated the feasibility of forming organolithium species. For example, lithiation of 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes can be achieved, which subsequently enables further chemical transformations. researchgate.net The vinyl chloride moiety present in the parent compound is also known to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which typically involves reaction with an organoboron compound in the presence of a palladium catalyst. This reactivity implies that 4-Chloro-1,1-difluorobut-1-ene can be coupled with various organometallic partners to construct more complex molecular architectures.

Cyclization and Skeletal Rearrangement Pathways

Beyond simple substitution, the butene skeleton can undergo more complex transformations leading to significant structural changes. Skeletal rearrangements can produce isomers or entirely new classes of compounds.

A notable example is the preparation of a fluorinated allene from a halogenated butene precursor. researchgate.net In a one-pot procedure, a 2-halo-1,1,1,4,4,4-hexafluorobut-2-ene can be converted into 1,1,4,4,4-pentafluorobuta-1,2-diene. researchgate.net This transformation represents a significant skeletal rearrangement from a conjugated alkene system to a cumulative diene (allene), showcasing a sophisticated pathway for functionalization.

Regioselective and Stereoselective Functional Group Interconversions on the Butene Skeleton

The distinct reactivity of the different positions on the 4-Chloro-1,1-difluorobut-1-ene molecule allows for selective chemical modifications. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing its replacement by a wide range of functional groups.

Furthermore, functional group interconversions can be achieved with high selectivity on analogous structures. For instance, the synthesis of the nematicide Fluensulfone involves the highly selective oxidation of a thioether precursor, 5-chloro-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]-thiazole, to the corresponding sulfone. google.com This reaction proceeds without altering the trifluorobutene moiety, demonstrating regioselective functionalization. google.com

Stereoselectivity is also an important aspect of functionalization. Studies on related compounds have shown that stereoisomers can be interconverted. For example, the (E)-isomer of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene can be isomerized into the (Z)-isomer in a quantitative yield, highlighting the potential for controlling the stereochemistry of the double bond. researchgate.net

Table 2: Examples of Selective Reactions on Butene Skeletons

| Reaction Type | Starting Material | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|---|

| Oxidation | 5-chloro-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]-thiazole | H₂O₂, Na₂WO₄·2H₂O | Fluensulfone (a sulfone) | Regioselective |

| Isomerization | (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Not specified | (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Stereoselective |

Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis

Precursors for Novel Fluorinated Compounds

The presence of both a chlorine atom and a difluorovinyl group makes 4-Chloro-1,1-difluorobut-1-ene a valuable precursor for a range of novel fluorinated compounds. The reactivity of the chlorine atom at the C4 position allows for its displacement by various nucleophiles, enabling the introduction of diverse functional groups. This reactivity is crucial for the synthesis of new molecules with potential applications in pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability and bioactivity.

The difluorinated double bond can undergo various addition reactions with electrophilic reagents, leading to the formation of a wide array of saturated and unsaturated fluorinated derivatives. Furthermore, the molecule can be oxidized to form corresponding epoxides, which are themselves versatile intermediates for further chemical transformations. While specific, publicly documented examples of novel small-molecule compounds synthesized directly from 4-Chloro-1,1-difluorobut-1-ene are not extensively detailed in readily available literature, its structural motifs are analogous to those found in various fluorinated pharmaceuticals and agrochemicals. The strategic incorporation of the difluoromethyl group, for instance, is a known strategy to improve the properties of bioactive molecules.

| Reaction Type | Reagents/Conditions | Potential Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Fluorinated amines, thioethers, ethers | Introduction of diverse functional groups |

| Electrophilic Addition | Halogens, H-X | Saturated polyhalogenated butanes | Creation of complex halogenated scaffolds |

| Oxidation | Peroxy acids | Fluorinated epoxides | Versatile intermediates for further synthesis |

Versatile Building Blocks for Complex Organic Molecular Architectures

The dual reactivity of 4-Chloro-1,1-difluorobut-1-ene positions it as a versatile building block for the construction of complex organic molecules. The vinyl chloride moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds and the construction of biaryl systems. This capability allows for the integration of the fluorinated butene scaffold into larger, more intricate molecular frameworks.

Although detailed examples of total synthesis employing 4-Chloro-1,1-difluorobut-1-ene are not prominently featured in the reviewed literature, the fundamental reactivity of halogenated butenes is well-established in advanced organic synthesis. These scaffolds serve as foundational components for assembling complex molecules due to the presence of reactive sites that can be selectively targeted. The ability to participate in both nucleophilic substitutions and cross-coupling reactions makes such building blocks highly valuable to synthetic chemists.

Monomer Applications in Fluoropolymer Synthesis

One of the most significant applications of 4-Chloro-1,1-difluorobut-1-ene is its use as a monomer in the synthesis of fluoropolymers. It is particularly noted for its role in radical copolymerization reactions with vinylidene fluoride (B91410) (VDF) to produce polyvinylidene fluoride (PVDF) copolymers. The incorporation of 4-Chloro-1,1-difluorobut-1-ene into the PVDF polymer chain can modify the properties of the resulting material.

The presence of the chloroalkyl group can serve as a site for cross-linking or further functionalization of the polymer, allowing for the tailoring of its mechanical and chemical properties. Fluoropolymers, in general, are synthesized via free-radical polymerization due to the electrophilic nature of fluoroolefins.

| Monomer | Co-monomer | Polymerization Method | Resulting Polymer |

|---|---|---|---|

| 4-Chloro-1,1-difluorobut-1-ene | Vinylidene fluoride (VDF) | Radical Copolymerization | Poly(VDF-co-4-chloro-1,1-difluorobut-1-ene) |

Contribution to the Development of High-Performance Materials

The use of 4-Chloro-1,1-difluorobut-1-ene as a comonomer in fluoropolymers directly contributes to the development of high-performance materials. Fluoropolymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and excellent electrical insulation. These characteristics are a direct result of the strong carbon-fluorine bond.

Copolymers of VDF containing 4-Chloro-1,1-difluorobut-1-ene can be classified as specialty polymers with tailored properties. The introduction of this comonomer can enhance certain characteristics of PVDF, such as its processability or its ability to be cross-linked into more robust materials. Such high-performance materials find applications in demanding environments across various industries, including aerospace, automotive, electronics, and chemical processing. While specific performance data for copolymers derived exclusively from this monomer is not widely published, the general properties of fluoropolymers provide a strong indication of their potential applications.

Spectroscopic and Computational Characterization of 4 Chloro 1,1 Difluorobut 1 Ene

Advanced Spectroscopic Analysis Techniques (e.g., NMR Spectroscopy for Related Compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, the connectivity and chemical environment of each atom in a molecule can be determined. For 4-Chloro-1,1-difluorobut-1-ene, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be the primary methods of investigation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal signals for the protons on the carbon chain. The vinyl proton (=CH-) would appear at a distinct downfield chemical shift due to the influence of the electronegative fluorine atoms. The protons on the carbons adjacent to the chlorine atom and the double bond (the two -CH₂- groups) would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. thieme-connect.de The carbon atom of the C=C double bond bonded to the two fluorine atoms (CF₂) would show a signal at a very low field and would be split into a triplet by the two fluorine atoms. The other vinyl carbon (=CH-) would also be in the olefinic region. The carbon bearing the chlorine atom (CH₂Cl) and the adjacent methylene carbon (-CH₂-) would appear in the aliphatic region, with their shifts influenced by the respective halogen substituents. thieme-connect.de

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. For 4-Chloro-1,1-difluorobut-1-ene, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. The signal would be split by the adjacent vinyl proton.

The following table provides estimated chemical shifts for 4-Chloro-1,1-difluorobut-1-ene based on known data for related structural motifs.

| Nucleus | Functional Group | Estimated Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | =CH- | 5.0 - 6.5 | Doublet of Triplets |

| ¹H | -CH₂-CH₂Cl | 2.5 - 3.0 | Multiplet |

| ¹H | -CH₂Cl | 3.5 - 4.0 | Triplet |

| ¹³C | =CF₂ | 140 - 160 | Triplet (due to C-F coupling) |

| ¹³C | =CH- | 100 - 120 | Singlet |

| ¹³C | -CH₂-CH₂Cl | 30 - 40 | Singlet |

| ¹³C | -CH₂Cl | 40 - 50 | Singlet |

| ¹⁹F | =CF₂ | -80 to -120 | Doublet |

These are estimated values and actual experimental data may vary.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and understanding the properties of molecules where experimental data is limited. mdpi.comrsc.org These computational methods can model various aspects of molecular behavior, from static electronic properties to dynamic processes.

Theoretical studies are crucial for understanding the distribution of electrons within a molecule and the nature of its chemical bonds. mpg.demdpi.com For 4-Chloro-1,1-difluorobut-1-ene, calculations can determine properties such as molecular orbital energies, electron density distribution, and dipole moment.

The presence of highly electronegative fluorine atoms on the C1 carbon and a chlorine atom on the C4 carbon creates a significant polarization of the molecule. Quantum mechanical approaches can precisely map the electrostatic potential, highlighting the electron-deficient and electron-rich regions. pw.live This information is key to predicting the molecule's reactivity, particularly towards nucleophiles and electrophiles.

Key electronic properties that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability.

Partial Atomic Charges: These calculations quantify the electron distribution, confirming the partial negative charges on the halogen atoms and partial positive charges on the adjacent carbon atoms.

Bond Order: This provides insight into the strength and nature (single, double, triple) of the chemical bonds within the molecule. pw.live

Computational chemistry provides powerful tools for exploring the pathways of chemical reactions. youtube.com By mapping the potential energy surface, researchers can identify the structures of reactants, products, and, crucially, the high-energy transition states and intermediates that connect them. researchgate.netucsb.edu

For a molecule like 4-Chloro-1,1-difluorobut-1-ene, theoretical modeling could be used to study various reactions, such as nucleophilic substitution at the C4 position or electrophilic addition across the double bond. The process involves:

Geometry Optimization: Calculating the lowest energy structures for reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that represents the transition state of the reaction. ucsb.edublogspot.com This is a first-order saddle point, which is a maximum along the reaction coordinate and a minimum in all other directions. ucsb.edu

Frequency Calculation: This step confirms the nature of the stationary points. Minima (reactants, products) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. blogspot.comreddit.com

Intrinsic Reaction Coordinate (IRC) Calculation: This traces the reaction path from the transition state down to the corresponding reactants and products, confirming that the located transition state connects the desired species.

These calculations yield the activation energy (the energy difference between the reactants and the transition state), which is a critical parameter for determining the reaction rate. researchgate.net

The flexible butane chain in 4-Chloro-1,1-difluorobut-1-ene allows for multiple spatial arrangements, or conformations, due to rotation around the C-C single bonds. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. wikipedia.org This technique provides a dynamic picture of the molecule, showing how it flexes, vibrates, and rotates. ucdavis.edu For 4-Chloro-1,1-difluorobut-1-ene, an MD simulation would reveal:

The accessible range of conformations at a given temperature.

The timescales of conformational changes.

The influence of a solvent environment on the molecular dynamics and conformational preferences. semanticscholar.org

Future Research Directions and Challenges in 4 Chloro 1,1 Difluorobut 1 Ene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 4-Chloro-1,1-difluorobut-1-ene typically involves the hydrochlorination of 1,1-difluorobut-1-ene. While effective, this method presents opportunities for improvement in terms of efficiency and sustainability. Future research will likely focus on several key areas to develop more environmentally benign and economically viable synthetic pathways.

One of the primary challenges is to enhance the atom economy of the synthesis. This involves designing routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Research into alternative chlorinating agents and reaction conditions that avoid the formation of byproducts will be crucial. For instance, developing catalytic systems that enable the direct and selective chlorination of a butadiene derivative at the 4-position while simultaneously introducing the difluorovinyl group would represent a significant advancement.

Furthermore, a shift towards greener solvents and reaction conditions is a critical aspect of sustainable synthesis. The exploration of solvent-free reaction conditions or the use of environmentally benign solvents such as water or supercritical fluids could drastically reduce the environmental footprint of the manufacturing process. The development of catalytic processes that can operate under milder temperatures and pressures would also contribute to a more energy-efficient synthesis.

A comparative analysis of current and potential future synthetic routes highlights the need for innovation:

| Feature | Conventional Route (Hydrochlorination) | Potential Future Routes |

| Starting Materials | 1,1-difluorobut-1-ene, HCl | Butadiene, non-toxic fluorinating and chlorinating agents |

| Atom Economy | Moderate | High |

| Catalyst | Lewis acids (e.g., CaCl₂) | Advanced, recyclable catalysts |

| Solvents | Organic solvents | Water, supercritical fluids, or solvent-free |

| Energy Consumption | Moderate to high | Low |

| Waste Generation | Halogenated byproducts | Minimal waste |

Future research should also investigate the use of renewable feedstocks as starting materials. While currently reliant on petrochemical sources, the development of bio-based routes to butadiene or other suitable precursors could significantly enhance the sustainability of 4-Chloro-1,1-difluorobut-1-ene production.

Exploration of Unprecedented Reactivity Patterns and Selectivities

The unique arrangement of a difluorovinyl group and an allylic chloride in 4-Chloro-1,1-difluorobut-1-ene offers a rich landscape for exploring novel chemical transformations. While its participation in substitution and addition reactions is known, future research is expected to uncover unprecedented reactivity patterns and selectivities.

A key area of investigation will be the selective functionalization of the molecule at its different reactive sites. The electron-withdrawing nature of the difluorovinyl group influences the reactivity of the double bond and the allylic C-Cl bond. Understanding and controlling this influence will be paramount for achieving high selectivity in various transformations. For example, developing conditions that favor either SN2 or SN2' substitution at the allylic chloride would provide access to a wider range of derivatives.

The exploration of cycloaddition reactions involving the difluorinated double bond is another promising avenue. While dienes are known to participate in Diels-Alder reactions, the reactivity of fluorinated dienes can be significantly different. Investigating the [4+2] and other cycloaddition reactions of 4-Chloro-1,1-difluorobut-1-ene with various dienophiles could lead to the synthesis of novel and complex fluorinated cyclic systems.

Furthermore, the development of methods for the selective C-H functionalization of the butyl chain would open up new possibilities for molecular diversification. Transition-metal catalyzed C-H activation is a rapidly developing field, and its application to halogenated fluoroolefins like 4-Chloro-1,1-difluorobut-1-ene could provide direct access to a wide array of functionalized products without the need for pre-functionalized substrates.

Design and Application of Novel Catalytic Systems for Halogenated Fluoroolefins

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is essential for advancing the chemistry of 4-Chloro-1,1-difluorobut-1-ene. Future research in this area will likely focus on several promising approaches, including photoredox catalysis, phase-transfer catalysis, and biocatalysis.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. rsc.org The application of photoredox catalysis to the functionalization of 4-Chloro-1,1-difluorobut-1-ene could lead to the development of novel and selective transformations that are not accessible through traditional thermal methods. For instance, the generation of radical intermediates under photocatalytic conditions could enable unique C-C and C-heteroatom bond formations.

Phase-transfer catalysis (PTC) offers a practical and environmentally friendly approach to conducting reactions between reactants in immiscible phases. nih.gov The design of novel phase-transfer catalysts tailored for the specific properties of halogenated fluoroolefins could facilitate a variety of transformations, such as nucleophilic substitutions and asymmetric reactions, using simple and inexpensive reagents. nih.gov Hydrogen bonding phase-transfer catalysis, in particular, holds promise for enabling the use of alkali metal fluorides in a controlled manner. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. researchgate.netnih.gov The discovery and engineering of enzymes that can act on halogenated fluoroolefins would be a significant breakthrough. This could lead to highly enantioselective syntheses of chiral derivatives of 4-Chloro-1,1-difluorobut-1-ene, which are of great interest in the pharmaceutical and agrochemical industries. researchgate.netnih.gov

| Catalytic Approach | Potential Advantages for 4-Chloro-1,1-difluorobut-1-ene Chemistry | Research Challenges |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity pathways, high selectivity. rsc.org | Catalyst design, understanding reaction mechanisms, scalability. |

| Phase-Transfer Catalysis | Use of simple reagents, environmentally benign, potential for asymmetry. nih.gov | Catalyst stability and efficiency, substrate scope. |

| Biocatalysis | High selectivity (enantio-, regio-, chemo-), mild conditions, green solvents (water). researchgate.netnih.gov | Enzyme discovery and engineering, substrate tolerance, operational stability. |

Integration of 4-Chloro-1,1-difluorobut-1-ene into Green Chemistry Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The integration of 4-Chloro-1,1-difluorobut-1-ene into green chemistry methodologies is a critical future direction that encompasses various aspects of its lifecycle, from synthesis to application and disposal.

A key challenge is the development of synthetic routes that adhere to green chemistry principles, such as maximizing atom economy, using renewable feedstocks, and employing catalytic rather than stoichiometric reagents. This aligns with the goals outlined in the development of more sustainable synthetic routes.

Beyond its synthesis, research should focus on utilizing 4-Chloro-1,1-difluorobut-1-ene as a building block in green chemical processes. This includes its use in solvent-free reactions, reactions in aqueous media, and processes that are designed for energy efficiency. For example, its application in multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, would be a significant step towards greener synthesis.

Ultimately, the successful integration of 4-Chloro-1,1-difluorobut-1-ene into green chemistry methodologies will require a holistic approach that considers the entire lifecycle of the chemical and its derivatives. This will involve collaboration between synthetic chemists, process engineers, toxicologists, and environmental scientists to ensure that the benefits of this versatile building block can be realized in a sustainable manner.

Q & A

Basic Questions

Q. What are the established synthetic methods for 4-Chloro-1,1-difluorobut-1-ene, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves halogenation of butadiene derivatives. For example, hydrochlorination of 1,1-difluorobut-1-ene under controlled conditions (e.g., using HCl with CaCl₂ as a catalyst at room temperature) can yield the target compound. Purification via fractional distillation (as in ) ensures high purity (>99%), validated by gas-liquid partition chromatography (GLPC) . Reaction optimization includes monitoring stoichiometry, temperature, and catalyst load to minimize byproducts like di- or tri-chlorinated species.

Q. How is the structural identity of 4-Chloro-1,1-difluorobut-1-ene confirmed using spectroscopic techniques?

- Methodological Answer : A combination of NMR, IR, and Raman spectroscopy is employed.

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks. For instance, vinyl protons resonate at δ 5.3–4.9 ppm, while chlorine and fluorine substituents induce characteristic splitting .

- IR/Raman : Detects C-Cl (550–650 cm⁻¹) and C-F (1000–1200 cm⁻¹) stretching modes. Variable-temperature Raman studies (as in ) can resolve conformational isomers by tracking band shifts with temperature .

Q. What are the primary research applications of 4-Chloro-1,1-difluorobut-1-ene in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate:

- Fluorinated Building Block : The difluoro motif enhances metabolic stability in pharmaceuticals. For example, analogous chlorofluorobenzenes are used in agrochemical intermediates () .

- Cross-Coupling Reactions : The vinyl chloride moiety participates in Suzuki-Miyaura couplings to construct biaryl systems.

Advanced Research Questions

Q. What experimental approaches are used to investigate the rotational isomerism and conformational stability of 4-Chloro-1,1-difluorobut-1-ene?

- Methodological Answer : Conformational analysis combines:

- Variable-Temperature Spectroscopy : Raman/IR spectra at 15–300 K ( ) reveal population shifts between cis and skew conformers via band splitting/intensity changes .

- Microwave Spectroscopy : Resolves rotational transitions to calculate dipole moments and torsional barriers (e.g., Karlsson et al.’s microwave study in identified a dominant skew conformer with a 10% uncertainty for minor forms) .

- Computational Modeling : Density functional theory (DFT) predicts potential energy surfaces and validates experimental barriers (e.g., B3LYP/6-311+G(d,p) basis sets).

Q. How can discrepancies between computational predictions and experimental spectroscopic data for 4-Chloro-1,1-difluorobut-1-ene be systematically addressed?

- Methodological Answer :

- Benchmarking : Compare multiple computational methods (e.g., MP2 vs. CCSD(T)) to assess basis set sensitivity.

- Anharmonic Corrections : Incorporate Fermi resonances and overtones in vibrational assignments ( used this to reconcile IR/Raman data with ab initio predictions) .

- Hybrid Experiments : Matrix-isolation IR (at 15 K) traps conformers, while isotopic labeling (e.g., deuterium substitution) isolates specific vibrational modes.

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of 4-Chloro-1,1-difluorobut-1-ene?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation kinetics at varying pH (e.g., 25°C, pH 2–12) using HPLC-MS to detect intermediates like difluorobutenols.

- Photolysis : Expose to UV light (254 nm) in aqueous/organic solvents; quantify products via GC-MS (similar to EPA methods for chlorinated pollutants in ) .

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to measure microbial mineralization rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.